7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one is an organic compound with a unique structure that includes a cyclooctane ring substituted with a hydroxyethoxy group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one typically involves the reaction of a cyclooctanone derivative with ethylene glycol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the hydroxyethoxy group. The process may involve heating the reactants to a specific temperature to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclooctanone ring can be reduced to form alcohols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclooctane ring provides a rigid structure that can interact with enzymes and receptors, potentially modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(2-Hydroxyethoxy)-2H-chromen-2-one: Similar in having a hydroxyethoxy group but differs in the core structure.
2,2’-bis-(2-hydroxyethoxy)-1,1’-binaphthyl: Contains two hydroxyethoxy groups and a binaphthyl core.
Uniqueness
7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one is unique due to its cyclooctane ring structure, which imparts specific steric and electronic properties that are not present in similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
88195-20-4 |
---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
7-(2-hydroxyethoxy)-2,2-dimethylcyclooctan-1-one |
InChI |
InChI=1S/C12H22O3/c1-12(2)6-4-3-5-10(9-11(12)14)15-8-7-13/h10,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
NVLPVJWOKPMIRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC(CC1=O)OCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.